Enhanced Antibacterial Potency of 4-Aminomethylpyrimidine Derivatives Against Enterococcus faecalis Compared to Norfloxacin and Ciprofloxacin
Derivatives incorporating a 4-aminomethylpyrimidine moiety demonstrate superior antibacterial potency against Enterococcus faecalis. The lead compound 1c, a pyrimidine-conjugated fluoroquinolone, exhibited a minimum inhibitory concentration (MIC) of 0.25 µg/mL against E. faecalis, which is significantly lower than the MICs of the clinical antibiotics norfloxacin and ciprofloxacin, indicating a higher level of antibacterial activity in this specific assay .
| Evidence Dimension | Antibacterial activity (MIC) against Enterococcus faecalis |
|---|---|
| Target Compound Data | 0.25 µg/mL (for compound 1c, a derivative of 4-aminomethylpyrimidine) |
| Comparator Or Baseline | Norfloxacin and ciprofloxacin (MIC values not explicitly stated but described as 'superior' and 'low MIC' relative to the comparator) |
| Quantified Difference | Compound 1c exhibited 'superior antibacterial potency' and a 'low MIC of 0.25 μg/mL' compared to norfloxacin and ciprofloxacin . |
| Conditions | In vitro antibacterial susceptibility testing against Enterococcus faecalis. |
Why This Matters
This evidence supports the prioritization of 4-aminomethylpyrimidine building blocks for the development of novel antibacterial agents targeting drug-resistant Gram-positive pathogens, offering a potential efficacy advantage over existing fluoroquinolones.
